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molecular formula C15H10INO3 B8504535 3-Iodo-7-methoxy-2-phenyl-pyrano[2,3-b]pyridin-4-one

3-Iodo-7-methoxy-2-phenyl-pyrano[2,3-b]pyridin-4-one

Cat. No. B8504535
M. Wt: 379.15 g/mol
InChI Key: MSAAWWGHAXMFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546376B2

Procedure details

A suspension of 3-iodo-7-methoxy-2-phenyl-pyrano[2,3-b]pyridin-4-one (0.25 g, 0.66 mmol) in 33% hydrogen bromide solution in AcOH (3.5 mL) was heated in a microwave oven at 60° C. for 50 min. The resultant solution was evaporated to dryness. Toluene was added to the residual solid and evaporated. The orange solid was used without further purification. LCMS (Method B): RT=3.85 min, [M+H]+=366.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=[O:20])[C:4]2[C:5]([O:12][C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[N:6][C:7]([O:10]C)=[CH:8][CH:9]=2>Br.CC(O)=O>[I:1][C:2]1[C:3](=[O:20])[C:4]2[CH:9]=[CH:8][C:7](=[O:10])[NH:6][C:5]=2[O:12][C:13]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
IC=1C(C=2C(=NC(=CC2)OC)OC1C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
Toluene was added to the residual solid
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The orange solid was used without further purification

Outcomes

Product
Name
Type
Smiles
IC=1C(C2=C(NC(C=C2)=O)OC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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